(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine is a bicyclic compound belonging to the morpholine family. Its unique structure features a saturated octahydro framework fused with a cyclopentane ring. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be sourced from chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed information about its properties, synthesis methods, and potential applications.
This compound is classified under:
The synthesis of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine typically involves multi-step synthetic routes that may include cyclization reactions. The methods can vary based on the desired purity and yield.
The molecular structure of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine can be represented in various forms:
InChI=1S/C10H17N/c1-10(2)5-3-6-11-7-8(10)4-9/h3-6H2,1-2H3CC(C)C1CCN(CC1)CThese representations indicate the stereochemistry at the 4a and 7a positions, which are crucial for understanding the compound's reactivity and interaction with biological targets.
(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine participates in several chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions employed during these reactions.
The mechanism of action for (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine primarily involves its interaction with biological targets such as receptors or enzymes.
Quantitative data on binding affinities and biological effects would typically be derived from pharmacological studies.
Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to characterize these properties further.
The applications of (4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine span several scientific fields:
This compound's diverse applications highlight its significance in both theoretical studies and practical implementations within various industries.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2